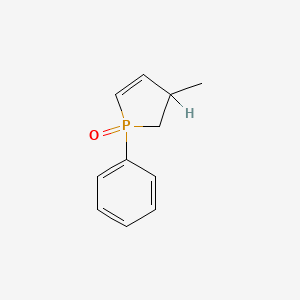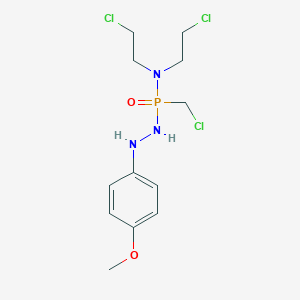
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n''-(4-methoxyphenyl)phosphonohydrazidic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide is a synthetic organic compound that belongs to the class of phosphonohydrazidic amides These compounds are characterized by the presence of phosphonate and hydrazide functional groups, which impart unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide typically involves multi-step organic reactions. The starting materials often include chlorinated ethyl compounds, methoxy-substituted aromatic compounds, and phosphonohydrazide precursors. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions may introduce new functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with DNA: Form covalent bonds with DNA, leading to potential anticancer effects.
Modulate Signaling Pathways: Affect cellular signaling pathways, influencing cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide: Similar in structure and function.
Phosphonohydrazidic Amides: A broader class of compounds with similar chemical properties.
Chlorinated Ethyl Compounds: Compounds with chlorinated ethyl groups that exhibit similar reactivity.
Uniqueness
n,n-Bis
Propriétés
Numéro CAS |
56252-53-0 |
|---|---|
Formule moléculaire |
C12H19Cl3N3O2P |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl-[2-(4-methoxyphenyl)hydrazinyl]phosphoryl]ethanamine |
InChI |
InChI=1S/C12H19Cl3N3O2P/c1-20-12-4-2-11(3-5-12)16-17-21(19,10-15)18(8-6-13)9-7-14/h2-5,16H,6-10H2,1H3,(H,17,19) |
Clé InChI |
IBZVWRHVIAXHOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NNP(=O)(CCl)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


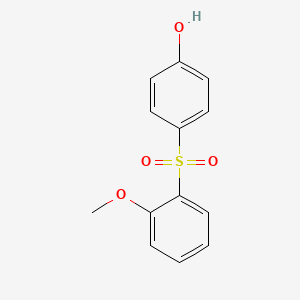
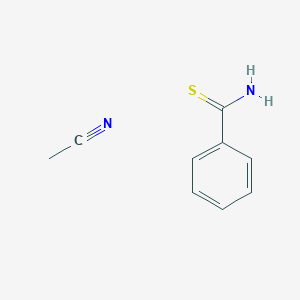
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
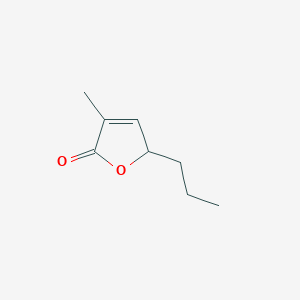
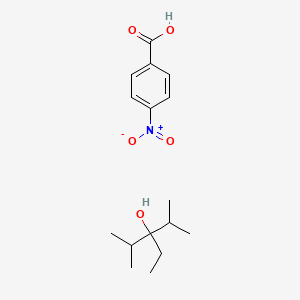

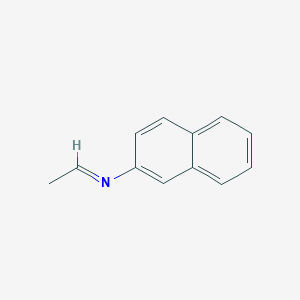

![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
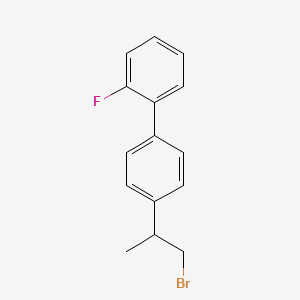
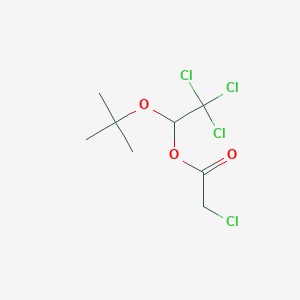
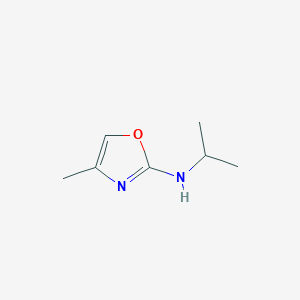
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
